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Introduction

LY2979165 is a prodrug of the selective metabotropic glutamate receptor 2 (mGIuR2) agonist,
2812223. Pharmacological magnetic resonance imaging (phMRI) is a powerful, non-invasive
technique used to map the functional effects of neuroactive compounds in the brain. This
document provides detailed application notes and protocols for designing and conducting
phMRI studies to evaluate the pharmacodynamic effects of LY2979165, particularly within a
ketamine-challenge paradigm. This approach is a valuable tool for assessing the engagement
of the glutamate system and can serve as a translational biomarker in drug development.[1][2]

[3]

The primary application of LY2979165 in phMRI involves its use to attenuate the blood-oxygen-
level-dependent (BOLD) signal induced by the N-methyl-D-aspartate (NMDA) receptor
antagonist, ketamine.[1][2][3] Ketamine administration in healthy volunteers leads to a robust
increase in the BOLD signal in various brain regions, providing a valuable model to study
glutamatergic dysfunction.[1][2][3][4] The modulatory effect of LY2979165 on this ketamine-
induced BOLD signal allows for the in-vivo assessment of its mechanism of action and dose-
response relationship.[1][2]

Mechanism of Action and Signaling Pathways
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LY2979165 is an orally available prodrug that is extensively converted to its active moiety,
2812223, a selective orthosteric agonist of mGIuR2. mGIuR2 is a G-protein coupled receptor
(GPCR) belonging to the Group Il metabotropic glutamate receptors. These receptors are
predominantly located on presynaptic terminals and function as autoreceptors to negatively
modulate the release of glutamate.

The signaling cascade initiated by the activation of mGIuR2 by an agonist like 2812223
involves the following key steps:

e Agonist Binding: 2812223 binds to the mGIluR2 receptor on the presynaptic neuron.
o G-protein Activation: This binding activates the associated inhibitory G-protein (Gi/Go).

« Inhibition of Adenylate Cyclase: The activated Gi/Go protein inhibits the enzyme adenylate
cyclase.

e Reduction in cAMP: This leads to a decrease in the intracellular concentration of cyclic
adenosine monophosphate (CAMP).

e Modulation of lon Channels and Release Machinery: The reduction in cAMP and other
downstream effectors leads to the inhibition of presynaptic voltage-gated calcium channels
and a direct modulation of the glutamate release machinery.

o Decreased Glutamate Release: The net effect is a reduction in the probability of glutamate
release from the presynaptic terminal.

In a ketamine-challenge phMRI paradigm, the administration of ketamine, a non-competitive
NMDA receptor antagonist, leads to a surge in synaptic glutamate. This is thought to occur
through the blockade of NMDA receptors on GABAergic interneurons, which disinhibits
pyramidal neurons, leading to increased glutamate release. This glutamate surge drives the
observed increase in the BOLD signal. Pre-treatment with LY2979165 is hypothesized to
counteract this effect by activating presynaptic mGIuR2, thereby reducing the ketamine-
induced glutamate release and attenuating the subsequent BOLD signal increase.

It is important to note that while LY2979165 is selective for mGIluR2, a related mGIuR2/3
agonist, LY404039, has been suggested to have some affinity for dopamine D2 receptors.
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However, LY2979165's selectivity for mGIuR2 makes it a more precise tool for probing this
specific target.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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